N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4-carbamothioylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRKGSGNXCBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-isothiocyanatobenzoyl chloride with cyclopropanecarboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Scientific Research Applications
The compound exhibits a wide range of applications across different scientific disciplines:
Chemistry
- Organic Synthesis : N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is utilized as a reagent in organic synthesis, serving as a building block for more complex molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical reactions.
Biology
- Proteomics Research : The compound is employed in proteomics to study protein interactions and functions. It aids in understanding the mechanisms of action at the molecular level, particularly in enzyme activity modulation.
Medicine
- Therapeutic Applications : this compound has been investigated for its potential as an inhibitor of specific enzymes implicated in various diseases. Research indicates promising results in the context of cancer treatment and other therapeutic areas.
Industry
- Material Development : The compound is also being explored for its utility in developing new materials and chemical processes, particularly in the fields of polymer science and nanotechnology.
Case Studies
Several studies have explored the biological effects and applications of this compound:
-
Antimicrobial Activity Study (2024) :
- Objective : To assess efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
-
Inflammation Model Study (2025) :
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural differences and molecular properties of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide and its analogs:
Key Observations :
- The thiourea group in the target compound distinguishes it from analogs with cyano (22), sulfonyl (20), or benzothiazole (7) substituents.
- Cyclopropane rings are conserved across all compounds, contributing to steric hindrance and metabolic stability.
- Analogs with heterocycles (e.g., pyridine in 22, oxadiazole in 32) often exhibit improved solubility or kinase inhibition profiles .
Biological Activity
N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring, which contributes to its rigidity and unique electronic properties. This structural configuration is essential for its interaction with biological targets. The presence of the aminocarbonothioyl group enhances its potential as a pharmacophore, allowing for diverse biological activities.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various cellular processes, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to particular receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Antiproliferative Effects
Research has shown that derivatives of cyclopropane carboxamide compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that this compound can inhibit the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxicity towards normal cells . This selectivity is crucial for developing cancer therapies with reduced side effects.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Cyclopropane carboxamide derivatives are known to modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds within the cyclopropanecarboxamide class. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Study on U937 Cell Line :
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of cyclopropane carboxamides have revealed that modifications to the phenyl ring and substituents on the cyclopropane can significantly affect biological activity. For example, varying the substituents on the phenyl ring can enhance or diminish antiproliferative potency .
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antiproliferative, anti-inflammatory | Contains a cyclopropane ring; selective activity |
| N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide | Anticancer | Similar structure; different substituents affect potency |
| N-[4-(1-aminophenyl)]acetamide | Antimicrobial | Lacks cyclopropane; broader antimicrobial spectrum |
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide?
- Methodological Answer : The synthesis of cyclopropanecarboxamide derivatives typically involves coupling cyclopropanecarbonyl chloride with aniline derivatives. For introducing the thiourea (aminocarbonothioyl) group, a two-step approach is suggested:
Thiourea Formation : React 4-aminophenyl isothiocyanate with ammonia or a primary amine under controlled pH (e.g., in ethanol/water at 0–5°C) to form the thiourea intermediate .
Amide Coupling : Use carbodiimide crosslinkers (e.g., EDC/HCl) or HATU in DMF to conjugate the cyclopropanecarbonyl group to the thiourea-functionalized aniline. Purification via mass-directed preparative LC ensures high purity .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm cyclopropane ring protons (δ ~0.8–1.5 ppm) and thiourea NH signals (δ ~9–10 ppm). Compare with computed spectra from PubChem data for validation .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., CHNOS). Fragmentation patterns can distinguish thiourea from urea derivatives .
- X-ray Crystallography : Resolve the 3D structure to confirm bond angles and hydrogen-bonding interactions (e.g., thiourea NH···O=C) using datasets from analogous compounds in the PDB .
Q. What are the known biological targets or applications of structurally similar cyclopropanecarboxamides?
- Methodological Answer : Cyclopropanecarboxamides are explored as:
- Kinase Inhibitors : c-Met (IC < 100 nM) and Aurora kinases (e.g., Tozasertib/VX-680) via ATP-binding domain competition .
- HDAC Inhibitors : Entinostat (MS-275) selectively inhibits HDAC1 (IC = 300 nM) by chelating zinc ions in the catalytic site .
- Antiparasitic Agents : Cyprofuram targets fungal ergosterol biosynthesis .
Advanced Research Questions
Q. How can kinase selectivity profiling be optimized for cyclopropanecarboxamide derivatives?
- Methodological Answer :
- Panel Screening : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) to test inhibition across 100+ kinases at 1 µM. Prioritize kinases with >50% inhibition for IC determination .
- Structural Analysis : Overlay co-crystal structures (e.g., PDB 8DU) to identify key residues (e.g., gatekeeper mutations) influencing selectivity. Modify substituents to exploit hydrophobic pockets .
Q. What strategies improve solubility and bioavailability of cyclopropanecarboxamide-based inhibitors?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters (e.g., on hydroxyl groups) to enhance aqueous solubility.
- Formulation : Use lipid nanoparticles or cyclodextrin complexes for in vivo delivery. For example, GDC-0575 (CHK1 inhibitor) achieves 75 mg/mL solubility in DMSO but requires PEG-400/water mixtures for IV dosing .
- LogP Optimization : Reduce cLogP (<3) by substituting cyclopropane with polar groups (e.g., pyridyl) while maintaining potency .
Q. How can crystallographic data resolve discrepancies in structure-activity relationships (SAR)?
- Methodological Answer :
- Binding Mode Analysis : Compare X-ray structures of active vs. inactive analogs (e.g., Entinostat vs. non-HDAC-binding derivatives) to identify critical hydrogen bonds or π-π interactions .
- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess conformational stability. For example, cyclopropane ring strain may influence binding entropy .
Q. How to evaluate HDAC inhibition efficacy and correlate with transcriptional changes?
- Methodological Answer :
- Biochemical Assays : Measure HDAC1/3 activity using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC). Include trichostatin A as a positive control .
- Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., HCT-116) to quantify p21/CIP1/WAF1 upregulation. Use pathway analysis (IPA®) to link HDAC inhibition to apoptosis .
Q. How to resolve contradictory SAR findings in CHK1 inhibitor development?
- Methodological Answer :
- Meta-Analysis : Aggregate IC data from multiple studies (e.g., GDC-0575 vs. analogs) to identify consensus pharmacophores. Use machine learning (e.g., Random Forest) to rank substituent contributions .
- Cellular Context : Test compounds in isogenic cell lines (e.g., CHK1-WT vs. KO) to exclude off-target effects. Validate with siRNA knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
